molecular formula C25H24N2O6 B6037028 3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID

3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID

Cat. No.: B6037028
M. Wt: 448.5 g/mol
InChI Key: GOLUMAZCUCLRDX-UHFFFAOYSA-N
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Description

3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two ethoxybenzamido groups attached to the 3 and 5 positions of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-diaminobenzoic acid and 4-ethoxybenzoyl chloride.

    Amidation Reaction: The 3,5-diaminobenzoic acid is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The purification process may include techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(4-METHOXYBENZAMIDO)BENZOIC ACID: Similar structure but with methoxy groups instead of ethoxy groups.

    3,5-BIS(4-CHLOROBENZAMIDO)BENZOIC ACID: Contains chloro groups instead of ethoxy groups.

    3,5-BIS(4-NITROBENZAMIDO)BENZOIC ACID: Contains nitro groups instead of ethoxy groups.

Uniqueness

3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets.

Properties

IUPAC Name

3,5-bis[(4-ethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-3-32-21-9-5-16(6-10-21)23(28)26-19-13-18(25(30)31)14-20(15-19)27-24(29)17-7-11-22(12-8-17)33-4-2/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLUMAZCUCLRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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